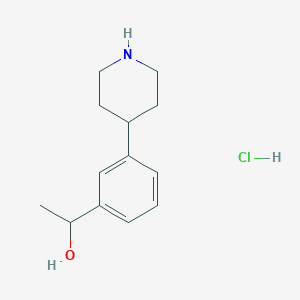![molecular formula C20H19NO6 B3236061 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid CAS No. 136083-74-4](/img/structure/B3236061.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid
Übersicht
Beschreibung
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Wirkmechanismus
Fmoc-DL-glutamic acid, also known as 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid or 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic Acid, is a derivative of glutamic acid. It plays a significant role in peptide synthesis and has a wide range of applications in biochemical research .
Target of Action
The primary target of Fmoc-DL-glutamic acid is the amine group of amino acids. It is used as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
Fmoc-DL-glutamic acid interacts with its targets through the formation of peptide bonds. The Fmoc group provides protection to the amine group of an amino acid during the peptide synthesis process . This protection is crucial as it prevents unwanted side reactions that could interfere with the desired peptide sequence. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the continuation of the peptide chain .
Biochemical Pathways
Fmoc-DL-glutamic acid is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The Fmoc group’s presence allows for the selective and sequential addition of amino acids in the desired order, enabling the synthesis of complex peptides .
Pharmacokinetics
Glutamic acid is generally well-absorbed and distributed throughout the body, participating in various metabolic processes before being excreted .
Result of Action
The primary result of Fmoc-DL-glutamic acid’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, Fmoc-DL-glutamic acid allows for the precise assembly of amino acids into the desired peptide sequence . This enables the production of peptides for various applications, from biological research to drug development .
Action Environment
The action of Fmoc-DL-glutamic acid is highly dependent on the environmental conditions of the peptide synthesis process. The presence of a base is necessary for the removal of the Fmoc group, allowing the peptide chain to continue . Additionally, the stability of Fmoc-DL-glutamic acid can be influenced by factors such as temperature and pH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid typically involves the protection of the amino group of glutamic acid using 9H-fluoren-9-ylmethoxycarbonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid is widely used in scientific research, particularly in:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein structure and function.
Medicine: It has applications in drug development and delivery systems.
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methylbenzoic acid
Uniqueness
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid is unique due to its specific structure, which allows it to act as an effective protecting group in peptide synthesis. Its ability to protect the amino group while being easily removable under mild conditions makes it highly valuable in synthetic chemistry .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPWHIXHJNNGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


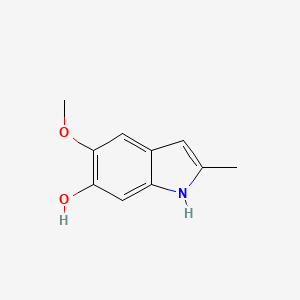
![N-[3-(METHYLSULFANYL)PHENYL]-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B3235990.png)
![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3235998.png)

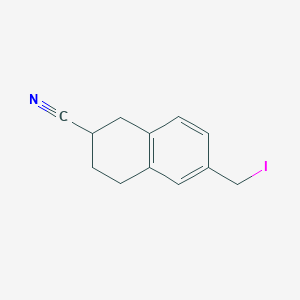
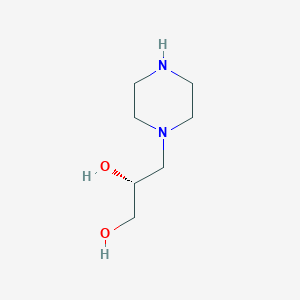
![benzo[d][1,2,3]thiadiazol-4-aMine](/img/structure/B3236022.png)
![Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3236029.png)

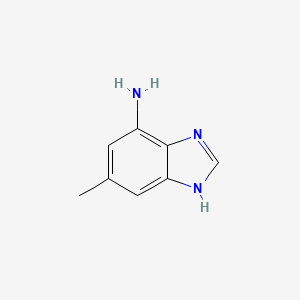
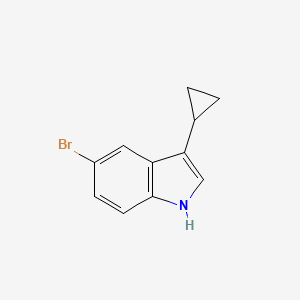
![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B3236070.png)

